molecular formula C11H9ClN2O3 B14736317 Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- CAS No. 6627-79-8

Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-

Cat. No.: B14736317
CAS No.: 6627-79-8
M. Wt: 252.65 g/mol
InChI Key: HRKKOOXTLYSJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, methyl, and nitrophenyl groups. Oxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-, a common synthetic route involves the reaction of 4-nitrobenzaldehyde with chloroacetic acid and ammonium acetate under acidic conditions to form the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production of oxazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the nitrophenyl group can interact with bacterial enzymes, leading to antimicrobial effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 4-(chloromethyl)-2-methyl-5-(4-bromophenyl)-
  • Oxazole, 4-(chloromethyl)-2-methyl-5-(4-methoxyphenyl)-
  • Oxazole, 4-(chloromethyl)-2-methyl-5-(4-aminophenyl)-

Uniqueness

Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .

Properties

CAS No.

6627-79-8

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C11H9ClN2O3/c1-7-13-10(6-12)11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3

InChI Key

HRKKOOXTLYSJPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.